![molecular formula C14H12O5S B13567745 4-(Tosyloxy)benzoic acid](/img/structure/B13567745.png)
4-(Tosyloxy)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Tosyloxy)benzoic acid is an organic compound that belongs to the class of benzoic acid derivatives. It is characterized by the presence of a tosyl group (p-toluenesulfonyl) attached to the hydroxyl group of the benzoic acid. This compound is of significant interest in organic synthesis due to its reactivity and utility as an intermediate in the preparation of various chemical products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tosyloxy)benzoic acid typically involves the reaction of p-toluenesulfonyl chloride with 4-hydroxybenzoic acid. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran to facilitate the reaction and improve the yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and improved safety. The use of green chemistry principles, such as employing water and sodium carbonate as HCl scavengers, has also been explored to make the process more eco-friendly .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Tosyloxy)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The aromatic ring can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, primary amines, and alcohols in the presence of a base.
Reduction: Lithium aluminum hydride or borane in tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of sulfonamide, sulfonate esters, and other derivatives.
Reduction: Formation of 4-(Tosyloxy)benzyl alcohol.
Oxidation: Formation of 4-(Tosyloxy)benzoquinone.
Wissenschaftliche Forschungsanwendungen
4-(Tosyloxy)benzoic acid has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(Tosyloxy)benzoic acid primarily involves its reactivity as an electrophile due to the presence of the tosyl group. This makes it susceptible to nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as the formation of sulfonamides or esters.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxybenzoic acid: The precursor to 4-(Tosyloxy)benzoic acid, lacking the tosyl group.
4-Benzyloxybenzoic acid: Similar structure but with a benzyloxy group instead of a tosyl group.
4-(Methanesulfonyloxy)benzoic acid: Contains a methanesulfonyl group instead of a tosyl group.
Uniqueness
This compound is unique due to its tosyl group, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and its applications in various fields highlight its importance in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C14H12O5S |
---|---|
Molekulargewicht |
292.31 g/mol |
IUPAC-Name |
4-(4-methylphenyl)sulfonyloxybenzoic acid |
InChI |
InChI=1S/C14H12O5S/c1-10-2-8-13(9-3-10)20(17,18)19-12-6-4-11(5-7-12)14(15)16/h2-9H,1H3,(H,15,16) |
InChI-Schlüssel |
SOQWSEWRMYFXRL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.